molecular formula C18H26N2O3 B8108377 N-(2-Methoxyethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

N-(2-Methoxyethyl)-2-(spiro[chroman-2,4'-piperidin]-4-yl)acetamide

Cat. No.: B8108377
M. Wt: 318.4 g/mol
InChI Key: CQOKBMKTZVKXKJ-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. This particular compound features a spiro connection between a chroman ring and a piperidine ring, with an acetamide group attached to the piperidine ring. The presence of the methoxyethyl group further modifies its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyethyl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chroman Ring: Starting from a suitable phenol derivative, the chroman ring can be synthesized through cyclization reactions.

    Spiro Formation: The chroman ring is then reacted with a piperidine derivative under conditions that promote the formation of the spiro linkage.

    Acetamide Introduction: The acetamide group is introduced through acylation reactions, often using acetic anhydride or acetyl chloride.

    Methoxyethyl Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while substitution reactions could introduce new alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical studies.

    Medicine: Possible therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide would depend on its specific interactions with biological targets. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The spiro structure could confer unique binding properties, while the methoxyethyl and acetamide groups might influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Spiro[chroman-2,4’-piperidin]-4-yl derivatives: Compounds with similar spiro structures but different substituents.

    Acetamide derivatives: Compounds with the acetamide functional group but different core structures.

    Methoxyethyl derivatives: Compounds featuring the methoxyethyl group attached to different molecular frameworks.

Uniqueness

N-(2-Methoxyethyl)-2-(spiro[chroman-2,4’-piperidin]-4-yl)acetamide is unique due to its specific combination of functional groups and spiro structure

Properties

IUPAC Name

N-(2-methoxyethyl)-2-spiro[3,4-dihydrochromene-2,4'-piperidine]-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-22-11-10-20-17(21)12-14-13-18(6-8-19-9-7-18)23-16-5-3-2-4-15(14)16/h2-5,14,19H,6-13H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOKBMKTZVKXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1CC2(CCNCC2)OC3=CC=CC=C13
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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